molecular formula C17H16N4O6S B15019393 3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide

Cat. No.: B15019393
M. Wt: 404.4 g/mol
InChI Key: ZKIGZUIQIMQYTE-VCHYOVAHSA-N
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Description

3,4-DIMETHOXYBENZALDEHYDE 1-METHYL-1-(6-NITRO-1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy groups on the benzaldehyde ring and a hydrazone linkage to a benzisothiazole moiety, which includes a nitro group and a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXYBENZALDEHYDE 1-METHYL-1-(6-NITRO-1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE typically involves the following steps:

    Formation of 3,4-Dimethoxybenzaldehyde: This can be synthesized by methylation of vanillin.

    Preparation of the Hydrazone: The hydrazone is formed by reacting 3,4-dimethoxybenzaldehyde with 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine under acidic or basic conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Dyes: The compound can be used as an intermediate in the synthesis of various dyes.

    Organic Synthesis: It serves as a building block for more complex organic molecules.

Biology

    Biological Probes: The compound can be used in the development of probes for biological imaging and diagnostics.

Medicine

Industry

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 3,4-DIMETHOXYBENZALDEHYDE 1-METHYL-1-(6-NITRO-1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE involves interactions with molecular targets such as enzymes or receptors. The nitro group and sulfone group play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybenzaldehyde
  • 2,5-Dimethoxybenzaldehyde
  • 4-Hydroxy-3-methoxycinnamaldehyde

Uniqueness

The unique combination of methoxy groups, a hydrazone linkage, and a benzisothiazole moiety with a nitro and sulfone group distinguishes this compound from its analogs

Properties

Molecular Formula

C17H16N4O6S

Molecular Weight

404.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C17H16N4O6S/c1-20(18-10-11-4-7-14(26-2)15(8-11)27-3)17-13-6-5-12(21(22)23)9-16(13)28(24,25)19-17/h4-10H,1-3H3/b18-10+

InChI Key

ZKIGZUIQIMQYTE-VCHYOVAHSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])/N=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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